

Granisetron-d3: A Technical Guide for Drug Development Professionals

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Compound of Interest		
Compound Name:	Granisetron-d3	
Cat. No.:	B1146648	Get Quote

An In-depth Examination of the Core Chemical Properties, Analytical Methodologies, and Mechanism of Action of a Key Internal Standard

This technical guide provides a comprehensive overview of the chemical and physical properties of **Granisetron-d3**, a deuterated analog of the potent 5-HT3 receptor antagonist, Granisetron. Primarily utilized as an internal standard in bioanalytical studies, a thorough understanding of its characteristics is paramount for researchers, scientists, and drug development professionals. This document details its structural and physical data, provides indepth experimental protocols for its quantification, and illustrates its biological context through signaling pathway diagrams.

Core Chemical and Physical Properties

Granisetron-d3 is a stable, isotopically labeled version of Granisetron, designed for use in quantitative mass spectrometry-based assays. The incorporation of three deuterium atoms on the N-methyl group of the indazole ring results in a mass shift that allows it to be distinguished from the unlabeled drug, while maintaining nearly identical chemical and physical behavior.

Identification and Structural Data

The fundamental identifiers and structural details of **Granisetron-d3** are summarized in the table below, providing a clear reference for researchers.



Property	Value
Formal Name	1-(methyl-d3)-N-[(3-endo)-9-methyl-9- azabicyclo[3.3.1]non-3-yl]-1H-indazole-3- carboxamide[1]
CAS Number	1224925-76-1[1][2]
Molecular Formula	C18H21D3N4O[1]
Molecular Weight	315.43 g/mol [2]
Canonical SMILES	CN1[C@H]2CINVALID-LINK C[C@@H]1CCC2[1]
InChI Key	MFWNKCLOYSRHCJ-JQHPXDLNSA-N[1]
Parent (Unlabeled) CAS	109889-09-0

Physicochemical Properties

The physical characteristics of a compound are critical for its handling, formulation, and analytical method development. While specific data for the deuterated form is limited, the properties of the parent compound, Granisetron, offer a reliable proxy.

Property	Value / Observation
Appearance	White to off-white crystalline solid.[2]
Purity	Typically ≥99% deuterated forms (d1-d3).[1]
Solubility	Soluble in Methanol.[1] Data for other solvents like water, DMSO, or ethanol is not readily available.
Melting Point	Data for Granisetron-d3 is not available. The hydrochloride salt of unlabeled Granisetron has a melting point of 219 °C.[3][4]
Storage Conditions	Recommended storage at -20°C in a freezer.[2]

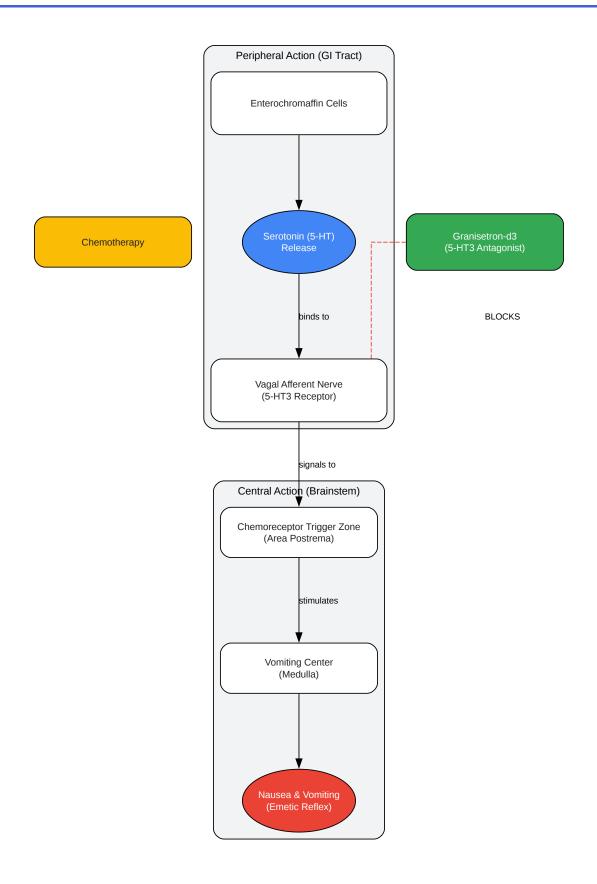


Mechanism of Action and Biological Context

Granisetron exerts its antiemetic effects by acting as a highly selective and potent antagonist of the serotonin 5-HT3 receptor.[5] These receptors are ligand-gated ion channels located on the nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[5][6]

During chemotherapy or radiotherapy, enterochromaffin cells in the gastrointestinal tract are damaged and release large amounts of serotonin.[5] This serotonin binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal that is transmitted to the vomiting center in the medulla oblongata, thereby triggering the emetic reflex.[5] Granisetron competitively blocks this interaction, preventing the initiation of the nausea and vomiting cascade.





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Mechanism of Action of Granisetron as a 5-HT3 Antagonist.



Experimental Protocols

Granisetron-d3 is indispensable for the accurate quantification of granisetron in biological matrices. Below are detailed protocols for its use as an internal standard in UPLC-MS/MS analysis, along with a conceptual workflow for its synthesis.

Quantification by UPLC-MS/MS

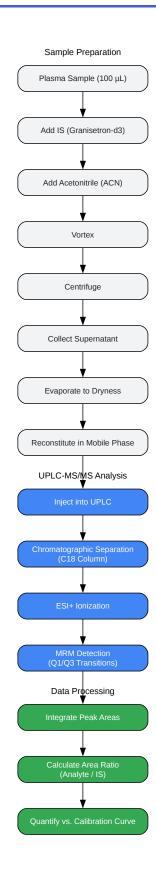
This protocol is adapted from a validated method for the determination of granisetron in human plasma, utilizing **Granisetron-d3** as the internal standard (IS).[7]

- 1. Preparation of Stock and Working Solutions:
- Granisetron Stock Solution (1 mg/mL): Accurately weigh and dissolve Granisetron Hydrochloride in methanol.
- Granisetron-d3 IS Stock Solution (1 mg/mL): Accurately weigh and dissolve Granisetron-d3 in methanol.
- Working Solutions: Prepare serial dilutions of the Granisetron stock solution with 50% methanol to create calibration standards (e.g., 0.05 to 20 ng/mL). Prepare a working solution of Granisetron-d3 IS at an appropriate concentration (e.g., 10 ng/mL) in 50% methanol.
- 2. Sample Preparation (Protein Precipitation):
- Pipette 100 μ L of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
- Add 20 μL of the Granisetron-d3 IS working solution.
- Add 300 μL of acetonitrile to precipitate proteins.
- · Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.



- Reconstitute the residue in 100 μL of the mobile phase.
- Inject a 5-10 μL aliquot into the UPLC-MS/MS system.
- 3. UPLC-MS/MS Conditions:
- UPLC System: Waters ACQUITY UPLC or equivalent.
- Column: ZORBAX Eclipse Plus C18 (2.1×50mm, 1.8μm) or similar.[7]
- Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometer: API 5500 or equivalent triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Granisetron: Precursor Ion (Q1) m/z 313.4 → Product Ion (Q3) m/z 138.0.[8]
 - Granisetron-d3 (IS): Precursor Ion (Q1) m/z 316.4 → Product Ion (Q3) m/z 141.0.
- 4. Data Analysis:
- Quantify Granisetron in samples by calculating the peak area ratio of the analyte to the internal standard (Granisetron-d3).
- Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted $(1/x^2)$ linear regression.





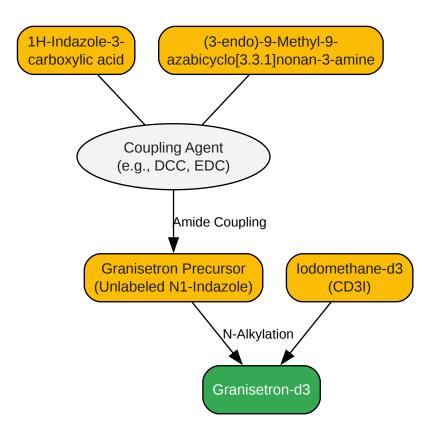
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Bioanalytical Workflow for Granisetron using Granisetron-d3.



Conceptual Synthesis Workflow

The synthesis of **Granisetron-d3** involves the coupling of two key intermediates followed by a deuterated methylation step. While specific reaction conditions are proprietary, a general logical workflow can be outlined.



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Conceptual Synthesis Pathway for **Granisetron-d3**.

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